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FOOD YELLOW NO. 4 ALUMINUM LAKE - 12227-69-9

FOOD YELLOW NO. 4 ALUMINUM LAKE

Catalog Number: EVT-1512209
CAS Number: 12227-69-9
Molecular Formula: C12H12O2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Food Yellow No. 4 Aluminum Lake, also referred to as Tartrazine Aluminum Lake, is a synthetic color additive widely utilized in the food industry. This pigment belongs to the class of aluminum lakes, which are formed by the complexation of a water-soluble dye with aluminum hydroxide. This process renders the dye insoluble in water, making it suitable for coloring products where water solubility is undesirable. []

Food Yellow No. 4 Aluminum Lake is primarily used to impart a vibrant yellow hue to various food products. [] Its popularity stems from its stability, lightfastness, and ability to provide a uniform and consistent color.

  • Compound Description: Food Yellow No. 4, also known as Tartrazine, is a synthetic lemon yellow azo dye widely used in food, drugs, and cosmetics. It's often used in its aluminum lake form, where it's chemically bound to aluminum hydroxide to enhance its stability and water insolubility. [, , , ]
  • Relevance: Food Yellow No. 4 is the primary component of Food Yellow No. 4 Aluminum Lake. The aluminum lake is formed by complexing the dye with aluminum hydroxide, resulting in a pigment with altered physical properties but retaining the core chemical structure of Tartrazine. [, , , ]
  • Compound Description: Sulfanilic acid azo R salt color is a synthetic azo dye that was identified as a subsidiary color in a rejected sample of Sunset Yellow FCF aluminum lake. []
  • Relevance: While not directly related to Food Yellow No. 4 Aluminum Lake, the presence of this subsidiary color in a rejected batch of another aluminum lake dye (Sunset Yellow FCF aluminum lake) highlights the potential for similar impurities during the manufacturing process of lake dyes. This underscores the importance of quality control measures to ensure the purity and safety of these color additives. []
  • Compound Description: Sunset Yellow FCF aluminum lake (Y-5Al) is another commonly used food colorant that exists as an aluminum complex, similar to Food Yellow No. 4 Aluminum Lake. [, ]
  • Relevance: Sunset Yellow FCF aluminum lake belongs to the same class of aluminum lake dyes as Food Yellow No. 4 Aluminum Lake. These dyes share a common structural feature: they are formed by complexing a water-soluble dye with aluminum hydroxide, resulting in a pigment with enhanced stability and water insolubility. [, ]
  • Compound Description: Food Red No. 40 Aluminum Lake (R-40Al) is another aluminum lake dye commonly used in the food industry. Studies have focused on developing improved methods for analyzing organic impurities in R-40Al using techniques like HPLC. []
  • Relevance: This compound further exemplifies the prevalence of aluminum lake dyes in food applications. The research on analyzing organic impurities in R-40Al highlights the need for robust analytical methods to ensure the safety and quality of color additives, including Food Yellow No. 4 Aluminum Lake. []
Overview

Food Yellow No. 4 Aluminum Lake, also known as Tartrazine Aluminum Lake, is a synthetic lemon yellow azo dye primarily used as a food coloring agent. It is classified under the European food additive E102 and is recognized for its vibrant color and stability in various food products. This compound is derived from the azo dye Tartrazine, which is known for its application in the food industry, cosmetics, and pharmaceuticals.

Source

Food Yellow No. 4 Aluminum Lake is synthesized from Tartrazine through a laking process that involves aluminum salts. The primary chemical structure of Food Yellow No. 4 Aluminum Lake includes aluminum ions that enhance its stability and solubility in oily formulations, making it suitable for a wide range of applications.

Classification
  • Chemical Name: Food Yellow No. 4 Aluminum Lake
  • CAS Number: 12225-21-7
  • Molecular Formula: C16H9AlN4O9S2
  • Color Index: 19140
  • EINECS Number: 217-699-5
Synthesis Analysis

Methods

The synthesis of Food Yellow No. 4 Aluminum Lake typically involves the following steps:

  1. Preparation of Dye Solution: Tartrazine is dissolved in water to create a concentrated dye solution.
  2. Laking Process: Aluminum chloride is added to the dye solution under controlled pH conditions to facilitate the formation of aluminum hydroxide, which then binds with the dye.
  3. Precipitation and Filtration: The resulting aluminum lake precipitate is filtered and washed to remove excess salts and unreacted materials.
  4. Drying and Milling: The filtered cake is dried at controlled temperatures and milled to achieve the desired particle size for use in food products .

Technical Details

The laking process typically requires precise control of pH (around 4.1 to 4.3) to ensure optimal binding of the dye to aluminum hydroxide, which enhances its stability and color retention in food products .

Molecular Structure Analysis

Structure

The molecular structure of Food Yellow No. 4 Aluminum Lake consists of an aluminum ion complexed with the Tartrazine dye molecule. The presence of aluminum enhances the dye's properties, making it more suitable for applications in products that require heat stability and resistance to fading.

Data

  • Molecular Weight: Approximately 534.37 g/mol
  • Empirical Formula: C16H12N4O9S2
  • Structural Representation:
Al3++C16H9N4O9S2Al Tartrazine Complex\text{Al}^3++\text{C}_{16}\text{H}_9\text{N}_4\text{O}_9\text{S}_2\rightarrow \text{Al Tartrazine Complex}

This complex formation is crucial for the functional properties of the dye .

Chemical Reactions Analysis

Reactions

The primary reaction involved in the formation of Food Yellow No. 4 Aluminum Lake can be described as follows:

  1. Formation of Aluminum Hydroxide:
    AlCl3+NaOHAl OH 3+NaCl\text{AlCl}_3+\text{NaOH}\rightarrow \text{Al OH }_3+\text{NaCl}
  2. Binding with Tartrazine:
    Al OH 3+TartrazineFood Yellow No 4 Aluminum Lake\text{Al OH }_3+\text{Tartrazine}\rightarrow \text{Food Yellow No 4 Aluminum Lake}

These reactions highlight how aluminum ions interact with the dye to form a stable complex that retains color under various conditions .

Mechanism of Action

Process

The mechanism by which Food Yellow No. 4 Aluminum Lake exerts its coloring effect involves several steps:

Data

Studies have shown that aluminum lakes can improve color stability significantly compared to their water-soluble counterparts, making them preferable for use in processed foods .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Bright yellow powder
  • Melting Point: Approximately 349.8°C
  • Solubility: Soluble in water; insoluble in oils
  • Density: Varies depending on particle size distribution

Chemical Properties

  • Stability: Stable under acidic conditions; sensitive to high temperatures
  • pH Range: Effective within a pH range of approximately 4 to 7
  • Chemical Stability: Exhibits good stability when incorporated into various food matrices .
Applications

Scientific Uses

Food Yellow No. 4 Aluminum Lake is widely used in:

  • Food Industry: As a coloring agent in beverages, confectionery, dairy products, and baked goods.
  • Cosmetics: Used in makeup products for pigmentation.
  • Pharmaceuticals: Employed as a colorant in medicinal formulations.

Its ability to provide vibrant colors while maintaining stability makes it an essential ingredient across these industries .

Properties

CAS Number

12227-69-9

Product Name

FOOD YELLOW NO. 4 ALUMINUM LAKE

Molecular Formula

C12H12O2

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